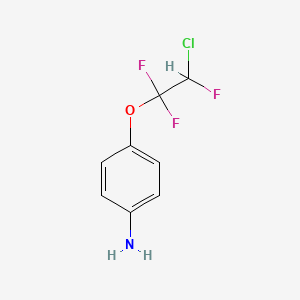

4-(2-Chloro-1,1,2-trifluoroethoxy)aniline

描述

Significance of Aniline (B41778) Derivatives in Contemporary Chemical Science

Aniline, the simplest aromatic amine, and its derivatives are of paramount importance in modern chemical science. wikipedia.org They serve as versatile precursors for a wide array of organic compounds, including dyes, polymers, pharmaceuticals, and agrochemicals. sci-hub.sechemcess.comslideshare.net The reactivity of the aniline core, characterized by the electron-donating amino group attached to a phenyl ring, makes it highly susceptible to electrophilic substitution reactions. wikipedia.org This reactivity allows for the straightforward introduction of various functional groups onto the aromatic ring, leading to a vast library of substituted anilines with diverse chemical and physical properties. wikipedia.org In industrial chemistry, aniline derivatives are indispensable, serving as key intermediates in the manufacturing of polyurethanes, rubber processing chemicals, and pigments. chemcess.com The ability of the amino group to form stable salts and participate in a variety of condensation and oxidation reactions further broadens their synthetic utility. chemcess.comslideshare.net

The Strategic Role of Fluorine Substitution in Molecular Design

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their properties. tandfonline.comhilarispublisher.com Fluorine, being the most electronegative element, imparts unique electronic characteristics to a molecule. tandfonline.com Its small van der Waals radius, comparable to that of a hydrogen atom, allows for its substitution with minimal steric alteration. tandfonline.comnih.gov However, the carbon-fluorine (C-F) bond is significantly stronger and more polarized than a carbon-hydrogen (C-H) bond. nih.gov This substitution can lead to profound changes in a molecule's physicochemical properties, including metabolic stability, binding affinity to biological targets, and lipophilicity. tandfonline.comhilarispublisher.com For instance, the strategic placement of fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. tandfonline.com Furthermore, fluorine substitution can alter the acidity or basicity of nearby functional groups and influence molecular conformation, which can be critical for optimizing interactions with protein binding sites. rsc.orgnih.gov

Contextualizing 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline within Novel Fluorinated Architectures

The compound this compound belongs to a sophisticated class of fluorinated molecules that are of growing interest in academic and industrial research. Its structure combines the foundational aniline scaffold with a chloro- and trifluoro-substituted ethoxy side chain. This specific substitution pattern is designed to confer a unique combination of properties. The trifluoroethoxy group is known to significantly impact lipophilicity and metabolic stability. The presence of both chlorine and fluorine atoms on the ethoxy tail introduces additional complexity and potential for specific interactions. The development of novel synthetic methodologies, such as halofluorination and related reactions, has enabled access to a wider array of such complex fluorinated building blocks. beilstein-journals.org These advanced fluorinated architectures are being explored for their potential in creating new pharmaceuticals, agrochemicals, and functional materials with tailored properties. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H7ClF3NO |

| Monoisotopic Mass | 225.01683 Da |

| Predicted XlogP | 3.1 |

Data sourced from PubChem. uni.lu

Research Gaps and Scholarly Objectives for this compound

While the broader classes of fluorinated anilines and their synthesis are areas of active investigation, specific and detailed research focused solely on this compound appears to be limited in publicly accessible literature. Much of the available information pertains to its role as a chemical intermediate. A significant research gap exists in the comprehensive characterization and application of this particular molecule.

Scholarly objectives for future research on this compound could include:

Development of Efficient and Scalable Synthesis Routes: While general methods for creating fluorinated anilines exist, optimizing a synthetic pathway specifically for this compound could enhance its availability for further study. guidechem.compatsnap.com

Exploration of its Reactivity: A detailed investigation into the chemical reactivity of both the aniline core and the fluorinated side chain would uncover its potential as a building block for more complex molecules.

Investigation of its Biological Activity: Screening this compound and its derivatives for potential pharmacological or agrochemical activity could reveal novel applications. The unique substitution pattern may lead to specific interactions with biological targets.

Materials Science Applications: The incorporation of this compound into polymers or other materials could impart desirable properties such as thermal stability, chemical resistance, or specific optical characteristics.

Computational and Spectroscopic Studies: In-depth computational modeling and spectroscopic analysis would provide a deeper understanding of its electronic structure, conformation, and intermolecular interactions, guiding the rational design of new derivatives and applications.

Addressing these research gaps will be crucial in unlocking the full potential of this compound within the landscape of advanced fluorinated compounds.

Structure

3D Structure

属性

IUPAC Name |

4-(2-chloro-1,1,2-trifluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJGYZGOFPUZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC(C(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303446 | |

| Record name | 4-(2-chloro-1,1,2-trifluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-61-2 | |

| Record name | 403-61-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-chloro-1,1,2-trifluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Chloro 1,1,2 Trifluoroethoxy Aniline and Analogous Structures

Strategies for Introducing the Chloro-Trifluoroethoxy Moiety

The assembly of the core aryl ether structure is a critical step in the synthesis of 4-(2-chloro-1,1,2-trifluoroethoxy)aniline. The methods employed are designed to forge a stable ether linkage between an aromatic precursor and the fluorinated alkyl chain.

Nucleophilic Substitution Reactions with Halogenated Ethers

A primary and well-established route to forming the aryl ether bond is through nucleophilic substitution. This method typically involves the reaction of a phenoxide ion with a suitable halogenated electrophile. In the context of synthesizing the target aniline (B41778), the precursor is often a substituted nitrophenol, such as 4-nitrophenol (B140041). The phenolic hydroxyl group is deprotonated by a base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide. This intermediate then attacks an electrophilic halogenated ether, such as 1-bromo-2-chloro-1,1,2-trifluoroethane (B1201992), displacing the bromide to form the desired ether linkage. The resulting nitro-aromatic compound, 1-(2-chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene, serves as a key intermediate for subsequent reduction to the aniline.

Etherification Pathways Involving Fluorinated Alkenes

An alternative and powerful strategy for installing the chloro-trifluoroethoxy group involves the direct reaction of a phenol (B47542) with a fluorinated alkene, specifically chlorotrifluoroethylene (B8367) (CTFE). In this pathway, a phenoxide, generated from a precursor like 4-nitrophenol or 4-aminophenol (B1666318), acts as a nucleophile. It adds across the double bond of CTFE. This addition is regioselective due to the electronic effects of the fluorine and chlorine atoms on the alkene. The resulting intermediate is then protonated during workup to yield the final ether product. This method is highly efficient for creating the -OCF₂CHFCl moiety in a single step.

Role of Substituted Aminophenols in Aniline Formation

Synthesizing the target molecule can also begin with a precursor that already contains the amino group, such as 4-aminophenol. By reacting 4-aminophenol with a suitable electrophile like 1-bromo-2-chloro-1,1,2-trifluoroethane or CTFE under basic conditions, the ether linkage can be formed directly onto the aniline framework. A key challenge in this approach is achieving selective O-alkylation over N-alkylation, as the amino group is also nucleophilic. Reaction conditions, such as the choice of base and solvent, can be optimized to favor the formation of the desired O-alkylated product. For instance, using a weaker base might selectively deprotonate the more acidic phenolic hydroxyl group in the presence of the less acidic amino group, guiding the reaction toward the desired ether.

Functional Group Interconversion to Yield the Aniline Moiety

When the synthetic strategy begins with a nitro-substituted aromatic ring, the final and crucial step is the conversion of the nitro group (-NO₂) into the aniline's primary amine (-NH₂). This reduction is one of the most fundamental transformations in organic synthesis, with numerous reliable methods available.

Reduction of Nitro-Aromatic Precursors

The reduction of the intermediate, 1-(2-chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene, is a common and effective method to produce the final aniline. This transformation can be accomplished using various reducing agents under different conditions.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), zinc (Zn), or tin (Sn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. google.com For example, treating the nitro-aromatic precursor with iron powder in an acidic solution efficiently reduces the nitro group to an amine. google.com

Metal Salts: Tin(II) chloride (SnCl₂) is another widely used reagent that provides a mild and selective reduction of aromatic nitro groups. commonorganicchemistry.com A procedure for a similar, non-fluorinated compound involves heating the nitro precursor with a suspension of SnCl₂ dihydrate in ethanol, followed by a basic workup to isolate the amine product.

Below is a table summarizing common non-catalytic reduction methods for nitro-aromatic compounds.

| Reagent System | Typical Solvent | Temperature | Notes |

| Fe / HCl or Acetic Acid | Water, Ethanol | Reflux | A classic, cost-effective method for large-scale synthesis. google.com |

| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | 50-70°C | Offers mild conditions and good chemoselectivity. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Water / Methanol | Room Temp - Reflux | A useful alternative, particularly in aqueous systems. |

| Zinc / Acetic Acid | Acetic Acid | Room Temp - 60°C | Provides a mild reduction environment. commonorganicchemistry.com |

Catalytic Hydrogenation Techniques

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups. This process involves the use of a metal catalyst and a hydrogen source.

Hydrogen Gas: The most direct approach utilizes hydrogen gas (H₂) in the presence of a heterogeneous catalyst. Palladium on carbon (Pd/C) is a common choice for this transformation due to its high activity. commonorganicchemistry.comrsc.org However, a significant consideration when using Pd/C for halogenated compounds is the potential for hydrodehalogenation, where the chlorine atom is undesirably removed.

Transfer Hydrogenation: To avoid the use of high-pressure hydrogen gas, transfer hydrogenation methods are often employed. In these reactions, a stable organic molecule, such as formic acid, ammonium (B1175870) formate, or cyclohexene, serves as the hydrogen donor in the presence of the catalyst.

Alternative Catalysts: To mitigate the risk of dehalogenation, other catalysts like Raney Nickel are often used. commonorganicchemistry.com Raney Nickel is generally less prone to cleaving aryl-chloride bonds compared to palladium-based catalysts, making it a potentially more suitable choice for the synthesis of this compound. commonorganicchemistry.com

The following table outlines common catalytic hydrogenation techniques for nitro group reduction.

| Catalyst | Hydrogen Source | Typical Solvent | Key Characteristics |

| Palladium on Carbon (Pd/C) | H₂ Gas, Formic Acid | Ethanol, Methanol, Ethyl Acetate | Highly efficient, but may cause dehalogenation. commonorganicchemistry.comrsc.org |

| Raney Nickel | H₂ Gas, Hydrazine (B178648) | Ethanol | Often preferred for halogenated substrates to avoid dehalogenation. commonorganicchemistry.com |

| Platinum(IV) Oxide (PtO₂) | H₂ Gas | Acetic Acid, Ethanol | A robust catalyst, effective under various conditions. |

| Iron-based Catalysts | Formic Acid | Various | A base-free transfer hydrogenation method has been developed using a defined iron catalyst system. organic-chemistry.org |

Hydrazine-Mediated Reductions

The synthesis of this compound can be conceptually achieved through the reduction of its corresponding nitro precursor, 1-(2-chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene. Hydrazine-mediated reductions are a common method for converting aromatic nitro compounds to anilines. These reactions are typically catalyzed by metals such as iron, palladium on carbon (Pd/C), or platinum. nih.govgoogle.com The process involves the use of hydrazine hydrate (B1144303) (N₂H₄·H₂O) as the hydrogen source.

The general mechanism involves the catalytic decomposition of hydrazine to produce diimide (N₂H₂), which is a powerful reducing agent. The catalyst facilitates the transfer of hydrogen atoms to the nitro group, leading to its stepwise reduction to a nitroso group, then a hydroxylamino group, and finally the amino group. For halogenated nitroarenes, careful selection of the catalyst and reaction conditions is crucial to ensure the selective reduction of the nitro group without causing dehalogenation. nih.gov For instance, the reduction of various halogenated nitroarenes to their corresponding anilines has been achieved with good yields using hydrazine hydrate in the presence of Pd/C. nih.gov

Table 1: General Conditions for Hydrazine-Mediated Reduction of Aromatic Nitro Compounds

| Catalyst | Reducing Agent | Solvent | Temperature (°C) |

| FeCl₃/Activated Carbon | Hydrazine Hydrate | Alcohol (e.g., Ethanol) | 65 - 85 |

| Palladium on Carbon (Pd/C) | Hydrazine Hydrate | Alcohol (e.g., Methanol) | ~80 |

| Platinum (Pt) | Hydrazine Hydrate | Alcohol | Room Temp. to Reflux |

Note: This table represents general conditions for the reduction of nitroaromatics and not specific, validated conditions for 1-(2-chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene.

Academic Investigations into Biological Activity and Applications of 4 2 Chloro 1,1,2 Trifluoroethoxy Aniline and Its Derivatives

Role as Chemical Intermediates in Agrochemical Synthesis

The primary and most well-documented application of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline is in the agrochemical industry, where it serves as a key intermediate in the production of potent insecticides.

This compound is an essential precursor for the synthesis of Novaluron, a prominent insecticide. wikipedia.orgresearchgate.net Novaluron belongs to the class of benzoylphenyl urea (B33335) insecticides, which act as insect growth regulators (IGRs). wikipedia.orgfao.org The synthesis of Novaluron involves the reaction of this compound with 2,6-difluorobenzoyl isocyanate in a condensation or addition reaction. wikipedia.orggoogle.com

Table 1: Synthesis of Novaluron

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

|---|

The design of agrochemicals like Novaluron, derived from this compound, is based on specific biochemical principles. The primary mechanism of action for Novaluron and other benzoylphenyl ureas is the inhibition of chitin (B13524) synthesis in insects. wikipedia.orgfao.org Chitin is a vital component of the insect's exoskeleton, and its disruption prevents proper molting, leading to the death of larval stages. fao.org

The key design elements contributing to its efficacy include:

The Urea Bridge: The urea linkage is a common feature in this class of insecticides and is crucial for binding to the target site.

Fluorine Atoms: The presence of multiple fluorine atoms in the trifluoroethoxy group significantly influences the molecule's electronic properties, metabolic stability, and biological activity. Fluorination is a common strategy in agrochemical design to enhance potency and stability. nih.gov

This targeted approach, affecting a process specific to insects, makes Novaluron a valuable tool in integrated pest management (IPM) programs, as it poses a lower risk to non-target organisms compared to broader-spectrum insecticides like organophosphates and carbamates. wikipedia.org

Exploration of Pharmaceutical Potentials and Drug Discovery

Beyond its established role in agrochemistry, the structural motifs present in this compound and its derivatives have prompted investigations into their potential pharmaceutical applications.

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications to improve potency, selectivity, or pharmacokinetic parameters. technologynetworks.comnumberanalytics.com Aniline (B41778) derivatives are versatile scaffolds in medicinal chemistry. The incorporation of fluorine and chloro-substituents, as seen in this compound, can enhance a molecule's metabolic stability and membrane permeability, which are desirable properties for drug candidates. nih.gov

While direct studies assessing this compound itself as a lead compound are not extensively documented, related fluorinated and chlorinated aniline derivatives are frequently explored in drug discovery. nih.gov For instance, aniline derivatives containing triazole systems have been analyzed for their pharmacokinetic profiles and drug-likeness, with lipophilicity being a key parameter considered in the initial design phase. nih.gov The trifluoroethoxy group in the target compound would significantly impact its lipophilicity and potential interactions with biological targets. The exploration of such compounds is often driven by screening large libraries of chemicals or by computational modeling to identify potential starting points for developing new therapeutic agents. technologynetworks.com

The aniline scaffold is present in numerous anticancer agents. Researchers have synthesized and evaluated various aniline derivatives for their potential to inhibit cancer cell growth. The inclusion of fluorine atoms or trifluoromethyl groups is a known strategy to enhance the pharmacological properties of potential anticancer drugs. nih.gov

Studies on related compounds have shown promising results:

Thiazolo[4,5-d]pyrimidine Derivatives: New derivatives containing a trifluoromethyl group have been synthesized and evaluated for their anticancer activity against several human cancer cell lines, including melanoma, breast cancer, and prostate cancer. nih.gov One of the most active compounds identified was 7-Chloro-3-phenyl-5-(trifluoromethyl) wikipedia.orgchemicalbook.comthiazolo[4,5-d]pyrimidine-2(3H)-thione. nih.gov

4-Anilinoquinolinylchalcone Derivatives: A series of these derivatives were synthesized and showed significant cytotoxicity against human breast and liver cancer cell lines, while exhibiting low toxicity to normal cells. nih.gov The study found that an electron-donating substituent on the chalcone (B49325) moiety enhanced the anticancer activity. nih.gov

Hydroxylated Biphenyl (B1667301) Compounds: Structurally related to curcumin, novel hydroxylated biphenyl compounds have demonstrated potent antiproliferative activity against malignant melanoma cells by inducing apoptosis and causing cell cycle arrest. mdpi.com

These examples highlight that the aniline core, particularly when substituted with halogens and other functional groups, is a promising framework for the design of new anticancer agents.

Table 2: Anticancer Activity of Selected Aniline Derivatives

| Compound Class | Cancer Cell Lines Tested | Observed Effect | Reference |

|---|---|---|---|

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | A375, C32, DU145, MCF-7/WT | Antiproliferative activity | nih.gov |

| 4-Anilinoquinolinylchalcones | Huh-7, MDA-MB-231 | Cytotoxicity, Apoptosis induction | nih.gov |

The search for new antimicrobial agents is critical due to the rise of drug-resistant pathogens. Aniline derivatives have also been investigated for their potential to combat microbial infections.

Quinobenzothiazine Derivatives: Tetracyclic quinobenzothiazine derivatives, synthesized from the reaction of aniline derivatives, have been tested for their in vitro antibacterial activity. Some of these compounds showed not only bacteriostatic but also bactericidal activity and demonstrated low cytotoxicity against normal human cells, making them interesting candidates for further investigation. nih.gov

1,2,4-Triazole (B32235) Derivatives: Compounds containing a 1,2,4-triazole ring, often synthesized from aniline precursors, are known to exhibit a wide spectrum of biological activities, including antibacterial and antifungal properties. nih.govnih.gov For example, hybrids of clinafloxacin (B351) and 1,2,4-triazole have shown high inhibitory efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Prothioconazole, a triazole fungicide, also contains a chlorinated phenyl group, highlighting the utility of this structural feature in antimicrobial design. researchgate.net

The structural features of this compound, specifically the halogenated phenyl ring, suggest that its derivatives could be valuable scaffolds for developing new antimicrobial drugs.

Research into Antimalarial and Antitrypanosomal Efficacy of Analogs

The quest for novel chemotherapeutic agents against parasitic diseases like malaria and trypanosomiasis has led researchers to explore a wide array of synthetic compounds, including derivatives of this compound. The presence of the trifluoroethoxy group is of particular interest due to its ability to enhance metabolic stability and membrane permeability of drug candidates.

Research into structurally related fluoroalkoxy anilines has shown promise. For instance, studies on other substituted anilines have demonstrated that the nature and position of substituents on the aniline ring are critical for antiparasitic activity. While direct studies on the antimalarial and antitrypanosomal efficacy of this compound itself are not extensively documented in publicly available literature, the known bioactivity of analogous compounds suggests it as a valuable scaffold for future drug discovery efforts in this area. The combination of the chloro and trifluoroethoxy groups presents a unique electronic and lipophilic profile that could be exploited in the design of new antiparasitic agents.

Investigation of Antiviral Activity (e.g., Anti-HIV)

The development of new antiviral agents remains a critical area of research, particularly for persistent viruses like the Human Immunodeficiency Virus (HIV). The unique properties of fluorinated organic compounds have made them attractive candidates in the search for novel antiviral drugs. The introduction of fluorine atoms can often lead to enhanced binding affinity, improved metabolic stability, and better pharmacokinetic profiles.

While specific research focusing solely on the anti-HIV activity of this compound is limited, the broader class of aniline derivatives has been investigated. For example, certain aniline-based compounds have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The this compound structure, with its halogenated and ether linkages, provides a template that could be elaborated upon to design novel antiviral compounds. Further investigation is required to determine if this specific substitution pattern confers any significant anti-HIV or other antiviral activities.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Understanding the relationship between a molecule's structure and its biological activity is fundamental to modern drug design and chemical biology. For this compound and its derivatives, SAR and QSAR studies are crucial for optimizing their potential therapeutic or industrial applications.

Impact of Halogenation and Fluoroethoxy Substitutions on Biological Profiles

The biological profile of aniline derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the key substituents are the chlorine atom and the 2-chloro-1,1,2-trifluoroethoxy group.

Halogenation : The presence of the chlorine atom at the 2-position of the ethoxy group and the fluorine atoms are critical. Halogens can influence the molecule's lipophilicity, electronic properties, and metabolic stability. The trifluoromethyl group (-CF3), a common feature in many pharmaceuticals, is known to enhance binding affinity and block metabolic degradation. The -OCF2CHClF group in this compound likely imparts similar properties.

Fluoroethoxy Substitution : The 1,1,2-trifluoroethoxy group at the 4-position of the aniline ring is a key determinant of the molecule's properties. This group is highly lipophilic, which can enhance the ability of the molecule to cross biological membranes. Furthermore, the electron-withdrawing nature of the fluoroalkoxy group can modulate the pKa of the aniline nitrogen, which can be critical for its interaction with biological targets.

A hypothetical SAR study might explore how variations in these substitutions affect a particular biological activity, as illustrated in the table below.

| Compound | Substitution at C4 | Substitution on Ethoxy Group | Hypothetical Biological Activity |

| Aniline | -H | -H | Baseline |

| 4-Fluoroaniline (B128567) | -F | -H | Modified |

| 4-Methoxyaniline | -OCH3 | -H | Modified |

| 4-(1,1,2,2-Tetrafluoroethoxy)aniline | -OCF2CF2H | -H | Potentially Enhanced |

| This compound | -OCHFCF2Cl | -H | Unique Profile |

Computational Approaches to Predictive Bioactivity Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent and selective molecules.

For a series of analogs of this compound, a QSAR study would typically involve the following steps:

Data Set Preparation : A series of related compounds with measured biological activity would be compiled.

Descriptor Calculation : A wide range of molecular descriptors would be calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development : Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that links the descriptors to the biological activity.

Model Validation : The predictive power of the model would be rigorously tested using internal and external validation techniques.

While specific QSAR models for this compound are not readily found in the public domain, the principles of QSAR are broadly applicable. Key descriptors for this compound would likely include measures of lipophilicity (e.g., logP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).

Emerging Applications in Material Science and Advanced Chemical Systems

Beyond its potential in the life sciences, this compound is also a compound of interest in material science and advanced chemical synthesis. The unique combination of a reactive aniline group and a fluorinated tail makes it a versatile building block for new materials with tailored properties.

Polymer Science : Aniline derivatives are precursors to polyanilines, a class of conducting polymers. The incorporation of the 2-chloro-1,1,2-trifluoroethoxy group could lead to polyanilines with modified properties, such as enhanced thermal stability, improved solubility in organic solvents, and altered electronic characteristics. These materials could find applications in areas such as anti-corrosion coatings, electrostatic dissipation, and sensors.

Liquid Crystals : The rigid aromatic core and the flexible, fluorinated tail of this compound are structural motifs commonly found in liquid crystalline materials. Fluorinated liquid crystals are known for their high clearing points, low viscosity, and high resistivity, making them suitable for advanced display technologies.

Agrochemicals : Substituted anilines are a well-established class of compounds in the agrochemical industry. The specific substitutions on this compound could be explored for the development of new herbicides, fungicides, or insecticides with novel modes of action or improved environmental profiles.

The table below summarizes potential applications in material science.

| Field | Potential Application | Key Feature Conferred by this compound |

| Polymer Science | Conducting Polymers | Modified solubility, thermal stability, and electronic properties |

| Material Science | Liquid Crystals | Potential for high clearing points and low viscosity |

| Agrochemicals | Active Ingredients | Unique lipophilic and electronic profile for biological activity |

Toxicological and Ecotoxicological Research Considerations for 4 2 Chloro 1,1,2 Trifluoroethoxy Aniline

In Vitro and In Vivo Toxicology Studies pertinent to Fluoroanilines

The toxicity of aniline (B41778) and its derivatives is closely linked to their metabolic activation, which can lead to a range of adverse effects. The introduction of halogen atoms, such as fluorine and chlorine, into the aniline structure can significantly modify its metabolic fate and, consequently, its toxicological profile.

Assessment of Renal and Hepatic Toxicity in Cellular and Organ Models

Research on halogenated anilines has demonstrated their potential to induce toxicity in both the kidneys and the liver. The specific patterns of toxicity can be influenced by the position and nature of the halogen substituent.

In vitro studies using renal and hepatic slices have been instrumental in elucidating the comparative toxicity of these compounds. For instance, a study comparing the effects of 2-chloroaniline (B154045) and 4-chloroaniline (B138754) found that kidney tissue was more susceptible to toxicity than liver tissue. nih.gov This was evidenced by increased leakage of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage, in renal slices but not in hepatic slices. nih.gov The study also noted that hydroxylation of the aromatic ring generally increased the toxicity of chloroanilines. nih.gov

The nephrotoxic potential in renal cortical slices was ranked as follows: 4-aminophenol (B1666318) > 2-amino-5-chlorophenol (B1209517) > 4-amino-3-chlorophenol (B108459) > 2-aminophenol (B121084) > 2-chloroaniline = 4-chloroaniline. nih.gov This suggests that the metabolic conversion to aminophenol derivatives is a critical step in the manifestation of renal toxicity.

For fluoroanilines, the site of hydroxylation on the aniline ring plays a crucial role in determining the primary toxic endpoint. A study on a series of C4-substituted 2-fluoroanilines revealed that the extent of C4-hydroxylation is qualitatively related to the degree of in vivo nephrotoxicity. researchgate.net Damage is most consistent with injury at the proximal tubular site of the nephron. researchgate.net This is a region of the kidney that is highly active in the transport of substances and rich in mitochondria, making it particularly vulnerable to chemical insult. epa.gov

| Compound/Class | Organ System | Key Findings |

| Chloroanilines | Kidney, Liver | Kidney tissue is more susceptible to toxicity than liver tissue. Aromatic ring hydroxylation increases toxicity. nih.gov |

| Fluoroanilines | Kidney | C4-hydroxylation is linked to nephrotoxicity, specifically at the proximal tubular site. researchgate.net |

Hemotoxic Effects and Methemoglobin Formation in Aniline Compounds

A well-documented toxic effect of many aniline derivatives is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen effectively. This leads to a bluish discoloration of the skin and signs of hypoxia.

The formation of methemoglobin is thought to be mediated by the N-hydroxylation of aniline to form N-phenylhydroxylamine metabolites. These metabolites can then co-oxidize with hemoglobin. For C4-substituted 2-fluoroanilines, a decrease in C4-hydroxylation leads to a metabolic shift towards N-hydroxylation, which in turn correlates with an increased capacity to induce methemoglobinemia. researchgate.net In fact, a strong correlation (r = 0.96) has been observed between the rate of in vitro N-hydroxylation of these aniline derivatives and their ability to cause methemoglobinemia. researchgate.net

Genotoxicity Evaluations for Aniline Substructures

The genotoxic potential of aniline and its derivatives is a significant concern, as it implies the ability to cause DNA damage, which can lead to mutations and potentially cancer. Various short-term tests have been employed to evaluate the genotoxicity of substituted anilines.

Studies have shown that genotoxicity appears to be a general property of aniline derivatives. mdpi.com For example, in the Salmonella/microsome assay (Ames test), some 2,6-dialkylsubstituted anilines and 2,4,6-trimethylaniline (B148799) were found to be weakly mutagenic. mdpi.com In Drosophila melanogaster (the wing spot test) and in cultured fibroblasts, 2,4,6-trimethylaniline and 2,4,6-trichloroaniline (B165571) were mutagenic. mdpi.com

Interestingly, the substitution at both ortho positions (2,6-disubstitution) was initially hypothesized to prevent genotoxicity due to steric hindrance of enzymatic activation. However, research has indicated that this is not always the case and that the predictive value of some in vitro test systems, particularly the Salmonella/microsome assay, may be inadequate for detecting genotoxicity in all aromatic amines. mdpi.com For instance, some compounds that were negative in the Ames test were found to produce DNA adducts in the liver of rats. mdpi.com

Immunotoxicity and Neurotoxicity Assessments (Identified Research Gaps)

While there is a body of research on the general immunotoxicity and neurotoxicity of various chemicals, specific data on fluoroanilines, including 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline, is notably lacking.

General studies on aniline have shown that it can be absorbed through the skin and may cause an allergic skin reaction. aarti-industries.com However, detailed investigations into the effects of fluoroanilines on the immune system, such as their potential to induce hypersensitivity, immunosuppression, or autoimmunity, represent a significant research gap.

Similarly, while neurotoxic effects have been observed for some halogenated anilines, comprehensive studies on fluoroaniline (B8554772) derivatives are scarce. A study on 4-fluoroaniline (B128567) in rats reported hindlimb paralysis and reduced grip strength at high doses. japer.in The potential for fluoroquinolones, which can have a substituted aniline component, to cause central nervous system effects through inhibition of GABA receptors has been reviewed, but this is a different class of compounds. japer.in There is a clear need for further research to characterize the potential immunotoxic and neurotoxic profiles of fluoroanilines to better understand their risks to human health.

Mechanistic Toxicology of Halogenated Aniline Derivatives

Understanding the mechanisms by which halogenated anilines exert their toxic effects is crucial for risk assessment and the development of potential mitigation strategies. A key area of investigation is the role of oxidative stress.

Investigation of Mitochondrial Oxidative Stress Pathways

Mitochondria, the primary sites of cellular respiration, are also a major source of reactive oxygen species (ROS). An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, which can damage cellular components, including lipids, proteins, and DNA.

Studies on aniline have demonstrated its ability to induce oxidative stress and apoptosis in primary cultured hepatocytes. nih.gov Aniline exposure can lead to an increase in ROS levels, lipid peroxidation, and a decrease in the mitochondrial membrane potential, all of which are indicative of mitochondrial dysfunction. nih.gov This process is believed to play a role in aniline-induced cytotoxicity and genotoxicity. nih.gov

While direct studies on the mitochondrial effects of this compound are not available, it is plausible that this compound could also induce mitochondrial oxidative stress, given the known effects of aniline and the presence of halogen substituents which can influence metabolic pathways. The generation of ROS within mitochondria is a critical factor in the apoptotic pathway and can lead to DNA damage. nih.gov Further research is needed to specifically investigate the impact of fluoro- and chloro-substituted anilines on mitochondrial function and the subsequent activation of oxidative stress pathways.

DNA Adduct Formation Mechanisms for Related Alkylating Agents

The 2-chloro-1,1,2-trifluoroethoxy moiety of the molecule is a type of halogenated ether. Halogenated compounds, especially alkyl halides, can act as alkylating agents. nih.gov These agents are electrophilic and can react with nucleophilic sites on DNA bases. symmes.fr The reactivity and the specific site of DNA alkylation depend on the chemical's structure and the type of chemical reaction, which can be categorized as S\textsubscript{N}1 or S\textsubscript{N}2. nih.gov For many halogenated hydrocarbons, metabolic activation by cytochrome P450 enzymes is a prerequisite for their genotoxicity. epa.gov This process can generate highly reactive intermediates, such as epoxides. For instance, the well-studied carcinogen vinyl chloride is metabolized to chloroethylene oxide, a reactive epoxide that readily binds to DNA bases, particularly guanine, to form adducts like 7-(2-oxoethyl)guanine. cas.orgnih.govnih.gov Similar mechanisms involving epoxide intermediates are plausible for the chloro-trifluoroethoxy group.

Furthermore, some halogenated alkanes can be activated through conjugation with glutathione (B108866) (GSH), a process that can also lead to reactive intermediates capable of forming DNA adducts. epa.gov For example, 1,2-dichloroethane (B1671644) and 1,2-dibromoethane (B42909) are activated via this pathway, leading to the formation of S-[2-(N7-guanyl)ethyl]GSH adducts. epa.govnih.govnih.gov

The aniline portion of the molecule introduces another well-documented pathway for DNA adduct formation. Aromatic amines are a class of compounds known to be carcinogenic, with their toxicity dependent on metabolic activation. nih.gov The primary activation step is N-hydroxylation of the amino group, catalyzed mainly by cytochrome P450 enzymes (specifically CYP1A2), to form N-hydroxy arylamines. nih.govnih.govwho.int These intermediates can then be further converted to highly reactive electrophiles, such as a nitrenium ion, which can bind to DNA. who.int A common site of adduction for aromatic amines is the C8 position of guanine. nih.govwho.int This process is considered a critical initiating event in chemical carcinogenesis. aacrjournals.org

Given the hybrid structure of this compound, it is conceivable that both the halogenated ether and the aromatic amine moieties could contribute to its potential genotoxicity through the formation of distinct DNA adducts.

Table 1: Potential DNA Adduct Formation Mechanisms

| Structural Moiety | Activation Pathway | Reactive Intermediate | Example Adducts from Related Compounds | References |

|---|---|---|---|---|

| 2-Chloro-1,1,2-trifluoroethoxy | Cytochrome P450 Oxidation | Epoxide | 7-(2-oxoethyl)guanine (from Vinyl Chloride) | nih.gov, cas.org, nih.gov |

| 2-Chloro-1,1,2-trifluoroethoxy | Glutathione (GSH) Conjugation | Episulfonium ion | S-[2-(N7-guanyl)ethyl]GSH (from 1,2-Dibromoethane) | epa.gov, nih.gov, nih.gov |

| Aniline | N-hydroxylation (Cytochrome P450) | N-hydroxy arylamine, Nitrenium ion | C8-deoxyguanosine adducts | nih.gov, who.int |

Influence of Aromatic Ring Hydroxylation on Toxicity Modulation

The metabolic transformation of aromatic compounds plays a crucial role in modulating their toxicity. For aromatic amines like this compound, one of the key metabolic pathways is hydroxylation of the aromatic ring. nih.gov This process, primarily carried out by cytochrome P450 enzymes, can have competing effects, leading to either detoxification or bioactivation.

Aromatic hydroxylation is generally considered a detoxification pathway. The introduction of a hydroxyl (-OH) group onto the aromatic ring increases the polarity of the molecule. This facilitates further conjugation reactions, such as glucuronidation or sulfation, which produce water-soluble metabolites that can be more easily excreted from the body. nih.gov

Conversely, there are instances where hydroxylated metabolites themselves can be toxic. For example, certain aminophenol derivatives have been shown to induce cytotoxicity. nih.gov Therefore, while ring hydroxylation often serves as a detoxification mechanism for aromatic amines, a complete assessment requires understanding the biological activity of the resulting hydroxylated metabolites. The specific influence of the bulky and electron-withdrawing 2-chloro-1,1,2-trifluoroethoxy substituent on the regioselectivity of hydroxylation on the aniline ring is a subject for further research.

Environmental Fate and Impact Research (Identified Research Gaps)

There is a significant lack of published research specifically detailing the environmental fate and impact of this compound. The presence of both a halogenated ether group and an aniline structure suggests a complex environmental behavior that warrants investigation. The following sections highlight key research gaps based on the properties of related chemical classes.

Persistence and Degradability in Environmental Matrices

A major research gap is the persistence of this compound in environmental compartments such as soil, water, and sediment. The carbon-fluorine bond is one of the strongest in organic chemistry, which generally imparts high thermal and chemical stability to fluorinated compounds. wikipedia.org This stability often translates to environmental persistence. wikipedia.org For instance, fluorosurfactants like PFOS and PFOA are known for their extreme persistence. wikipedia.org

While some fluorinated aromatic compounds can be degraded under specific anaerobic conditions, the rates and pathways are highly dependent on the specific structure and the environmental conditions. nih.gov For example, some fluorobenzoate isomers are degradable under denitrifying conditions but are recalcitrant under others. nih.gov The degradability of the chloro-trifluoroethoxy group, in particular, is unknown. Halogenated ethers, used as anesthetics, are also known to be persistent, though some can be degraded through photocatalysis. mdpi.com

The aniline moiety is generally more susceptible to degradation than highly fluorinated structures. However, the presence of halogen substituents can significantly alter biodegradability. nih.gov Therefore, dedicated studies are needed to determine the half-life of this compound in various environmental matrices and to identify its degradation products.

Bioaccumulation Potential in Ecological Systems

The potential for this compound to bioaccumulate in organisms is another critical research gap. Bioaccumulation is influenced by factors such as a compound's lipophilicity (often estimated by the octanol-water partition coefficient, Log K\textsubscript{ow}) and its resistance to metabolic degradation. nih.gov

Fluorinated compounds exhibit diverse bioaccumulation behaviors. While many fluorocarbons are persistent, their bioaccumulation potential can vary. wikipedia.org Studies on fluorotelomer sulfonates and perfluoroalkyl acids have shown that these substances can bioaccumulate in marine organisms, with concentrations varying by species. acs.org For substituted anilines, a good correlation has been observed between their bioconcentration factor (BCF) and their toxicity, suggesting that internal dose is a key factor. nih.gov

Given that this compound possesses both a lipophilic halogenated ether tail and an aniline head, its partitioning behavior in biological systems is not straightforward to predict. Research is required to experimentally determine its BCF in relevant aquatic and terrestrial species and to understand its potential for biomagnification through the food web.

Mobility and Distribution in Soil and Aqueous Environments

The extent to which this compound can move through soil and water systems is a crucial, yet unaddressed, research question. The mobility of an organic substance in the subsurface is governed by its persistence and its sorption capacity to soils and sediments, which is often quantified by the organic carbon-water (B12546825) partitioning coefficient (K\textsubscript{oc}). acs.org

Compounds with low K\textsubscript{oc} values are generally more mobile and have a higher potential to leach into groundwater. acs.org The mobility of aniline derivatives can be influenced by electronic and steric properties. nih.gov The presence of the ether linkage and multiple halogen atoms in the side chain of this compound will significantly impact its polarity, solubility, and sorption characteristics. For example, the mobility of polybrominated diphenyl ethers (PBDEs) in soil can be enhanced by their association with soil nanoparticles. rsc.org

The potential for long-range transport via air and water currents is also unknown. The volatility of the compound will influence its atmospheric transport, while its solubility and sorption behavior will dictate its movement in aqueous systems. acs.org Without empirical data on its K\textsubscript{oc}, soil-water distribution coefficients (K\textsubscript{d}), and volatility, the environmental distribution and potential for groundwater contamination by this compound cannot be adequately assessed.

Table 2: Identified Research Gaps for Environmental Fate

| Area of Research | Key Unanswered Questions | Relevant Properties of Related Compounds | References |

|---|---|---|---|

| Persistence and Degradability | What is the half-life in soil, water, and sediment? What are the degradation products? | High stability of C-F bonds; variable anaerobic degradation of fluoroaromatics. | wikipedia.org, nih.gov |

| Bioaccumulation Potential | What is its bioconcentration factor (BCF) in aquatic/terrestrial organisms? Does it biomagnify? | High BCF for some persistent fluorinated compounds; BCF correlates with toxicity for anilines. | acs.org, nih.gov |

| Mobility and Distribution | What are its K\textsubscript{oc} and K\textsubscript{d} values? What is its potential to leach into groundwater? | Mobility depends on sorption capacity (K\textsubscript{oc}); nanoparticle-facilitated transport of related ethers. | acs.org, rsc.org |

Advanced Analytical and Computational Methodologies in Research on 4 2 Chloro 1,1,2 Trifluoroethoxy Aniline

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 4-(2-chloro-1,1,2-trifluoroethoxy)aniline. Each technique provides unique insights into the compound's atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed to confirm its structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. The aromatic protons on the benzene (B151609) ring would likely appear as a set of multiplets or distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts of these protons would be influenced by the electron-donating amine group and the electron-withdrawing trifluoroethoxy group. The amine protons would typically present as a broad singlet. The proton on the chiral carbon of the ethoxy group would exhibit a complex splitting pattern due to coupling with the adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon environments in the molecule. This would include four distinct signals for the aromatic carbons, with their chemical shifts indicating the electronic effects of the substituents. The two carbons of the chloro-trifluoroethoxy group would also have characteristic shifts, significantly influenced by the attached fluorine and chlorine atoms.

¹⁹F NMR: Given the presence of a trifluoroethoxy group, ¹⁹F NMR is crucial. This technique is highly sensitive to the environment of the fluorine atoms. The spectrum would be expected to show signals corresponding to the -CF₂- and -CHFCl groups, with their coupling patterns providing definitive evidence of their connectivity.

While experimental data for the target compound is limited, analysis of related structures such as various substituted anilines provides a basis for predicting the spectral features. sielc.comrsc.orgconicet.gov.archemicalbook.com

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | m |

| -NH₂ | 3.5 - 4.5 | br s |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-NH₂ | 140 - 150 |

| C-O | 145 - 155 |

| Aromatic CH | 115 - 130 |

| -CF₂- | 115 - 125 (t) |

Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CF₂- | -70 to -90 | d |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would confirm its molecular formula, C₈H₇ClF₃NO. uni.lu The analysis involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions to four or more decimal places. Predicted data from computational tools suggests the expected m/z values for various adducts of the target compound. uni.lu

Predicted HRMS Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 226.02411 |

| [M+Na]⁺ | 248.00605 |

| [M-H]⁻ | 224.00955 |

| [M+NH₄]⁺ | 243.05065 |

Data sourced from PubChemLite and are computationally predicted. uni.lu

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic ring, C-O stretching of the ether linkage, and C-F and C-Cl stretching of the halogenated ethoxy group. Comparative analysis with related compounds like 4-chloroaniline (B138754) and 2-chloro-4-nitroaniline (B86195) can help in assigning these bands. researchgate.netresearchgate.netnist.gov

Expected FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-O Stretch (Ether) | 1200 - 1300 | Strong |

| C-F Stretch | 1000 - 1400 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzene ring in this compound. The UV-Vis spectrum would likely show absorption maxima corresponding to the π → π* transitions of the aromatic system. The position of these maxima would be influenced by the auxochromic amine group and the trifluoroethoxy substituent. Studies on similar molecules, such as 4-chloroaniline, indicate the expected range for these absorptions. nist.govresearchgate.net

Powder X-ray Diffraction (PXRD) and Single Crystal X-ray Diffraction (SCXRD)

For the solid-state characterization of this compound, X-ray diffraction techniques are paramount.

PXRD: This technique is used to analyze the crystalline nature of a bulk powder sample. The resulting diffraction pattern is a fingerprint of the crystalline form, useful for identifying polymorphs and assessing bulk purity.

SCXRD: When a suitable single crystal can be grown, SCXRD provides the most definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice. While obtaining single crystals of sufficient quality can be a challenge for complex organic molecules, the data is invaluable for unambiguous structural confirmation. researchgate.net

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from any impurities or byproducts from its synthesis and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of aniline (B41778) derivatives. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid, would be suitable for the separation and quantification of the target compound. sielc.com The purity would be determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD), is another powerful technique for analyzing volatile aniline derivatives. semanticscholar.orgepa.govnih.gov A capillary column with a suitable stationary phase would be used to separate the compound from any volatile impurities. GC-MS would provide both retention time data for quantification and mass spectra for the identification of the compound and any co-eluting impurities.

The choice between HPLC and GC would depend on the volatility and thermal stability of this compound. Given the presence of the polar amine group, HPLC is often a preferred method for aniline compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. advancechemjournal.comlibretexts.org For a halogenated aromatic amine like this compound, HPLC offers a robust method for purity assessment and quantitative analysis. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. advancechemjournal.com

While a specific, validated HPLC method for this compound is not detailed in publicly available literature, methods for structurally similar compounds, such as other chloroanilines and fluoroanilines, provide a strong basis for method development. chromforum.org Reversed-phase HPLC is the most common modality, where a non-polar stationary phase (like C18) is used with a polar mobile phase. advancechemjournal.com The separation of halogenated aromatic compounds can be optimized by adjusting mobile phase composition, pH, temperature, and flow rate. chromforum.org For aniline derivatives, which can exhibit peak tailing due to interaction with residual silanols on the stationary phase, additives like triethylamine (B128534) may be used to improve peak shape. chromforum.org

A typical analysis would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. Detection is commonly performed using a UV detector, as the aromatic ring of the aniline derivative absorbs ultraviolet light. sielc.com

Table 1: Representative HPLC Conditions for Analysis of Aniline Derivatives

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Stationary phase for separating compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Elutes the compound from the column; composition can be constant (isocratic) or varied (gradient). sielc.com |

| Buffer/Additive | Phosphoric acid to adjust pH; Triethylamine | Controls the ionization state of the analyte and improves peak symmetry. chromforum.orgsielc.com |

| Flow Rate | 1.0 mL/min | Determines the speed of the analysis and can affect separation efficiency. |

| Detection | UV at a specific wavelength (e.g., 220-254 nm) | Quantifies the analyte based on its absorbance of UV light. |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Affects retention time and selectivity. |

This table presents generalized conditions based on methods for related aniline compounds. Specific parameters would require optimization for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. epa.gov Given its structure, this compound is amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. d-nb.info In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. uw.edu.pl

Standard methods, such as EPA Method 8131, outline the analysis of various aniline derivatives in different matrices. epa.gov These methods typically use a fused silica (B1680970) capillary column and may employ a nitrogen-phosphorus detector (NPD), which is selective for nitrogen-containing compounds like anilines, or a mass spectrometer. epa.gov While polar aniline compounds can sometimes produce asymmetric peaks, modern capillary columns and proper method optimization can yield excellent results. uw.edu.pl

Table 2: Representative GC Conditions for Analysis of Aniline Derivatives

| Parameter | Typical Setting | Purpose |

| Column | Fused silica capillary column (e.g., Equity-5, 30 m x 0.25 mm) | Stationary phase that separates compounds based on volatility and polarity. sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen | Inert gas (mobile phase) to carry the analyte through the column. sigmaaldrich.com |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample upon injection. sigmaaldrich.com |

| Oven Program | Temperature gradient (e.g., start at 50°C, ramp to 325°C) | Controls the elution of compounds by varying the column temperature over time. sigmaaldrich.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general detection, while MS provides structural information for identification. epa.govsigmaaldrich.com |

| Injection Mode | Splitless | Ensures a higher amount of sample enters the column, suitable for trace analysis. sigmaaldrich.com |

This table presents generalized conditions based on methods for related aniline compounds. Specific parameters would require optimization for this compound.

Computational Chemistry Approaches for Structure and Reactivity

Computational chemistry provides invaluable insights into the molecular properties of this compound at an atomic level, complementing experimental data.

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) is a computational tool used to visualize the three-dimensional charge distribution of a molecule, which is crucial for predicting its reactivity. researchgate.netdntb.gov.ua The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. These regions indicate how a molecule will interact with other chemical species.

For this compound, an MEP map would reveal:

Negative Regions (Red/Yellow): These are electron-rich areas, prone to electrophilic attack. Such regions would be expected around the highly electronegative fluorine and oxygen atoms of the ethoxy group and potentially delocalized on the aromatic ring. researchgate.netbohrium.com

Positive Regions (Blue): These are electron-poor areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly those of the amine (-NH2) group. bohrium.com

Neutral Regions (Green): These represent areas with near-zero potential.

By analyzing the MEP map, researchers can predict sites for hydrogen bonding and other non-covalent interactions. bohrium.comrsc.org

Table 3: Interpretation of Molecular Electrostatic Potential (MEP) Maps

| Color on MEP Map | Electrostatic Potential | Region Type | Predicted Reactivity |

| Red | Most Negative | Electron-rich | Site for electrophilic attack; hydrogen bond acceptor. |

| Yellow/Orange | Negative | Electron-rich | Site for electrophilic attack. |

| Green | Neutral | Non-polar | Site for van der Waals interactions. |

| Blue | Positive | Electron-poor | Site for nucleophilic attack; hydrogen bond donor. |

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. dntb.gov.uanih.gov For halogenated anilines, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can accurately predict a range of electronic descriptors. researchgate.netmdpi.com

Key properties calculated using DFT include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. nih.gov

Ionization Potential and Electron Affinity: These values describe the energy required to remove an electron and the energy released when an electron is added, respectively, providing further insight into the molecule's redox properties. dntb.gov.ua

These calculations help to quantify the effects of the chloro- and trifluoroethoxy- substituents on the electronic nature of the aniline ring. dntb.gov.uaresearchgate.net

Table 4: Key Electronic Properties from DFT Calculations and Their Significance

| Property | Description | Significance for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the tendency to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the tendency to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical stability and reactivity; a smaller gap implies higher reactivity. nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. mdpi.com |

| First-order Hyperpolarizability | A measure of the non-linear optical (NLO) response. | Suggests potential for use in NLO materials. mdpi.com |

Non-Covalent Interactions (NCI) Analysis

Non-Covalent Interactions (NCI) analysis is a computational technique used to identify and visualize weak interactions within and between molecules. wikipedia.orgchemtools.org These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are fundamental to molecular conformation, crystal packing, and ligand-receptor binding. acs.orgnih.gov

The NCI method is based on the relationship between the electron density (ρ) and the reduced density gradient (s). wikipedia.org The analysis generates 3D isosurfaces that highlight regions of non-covalent interaction:

Strong, Attractive Interactions (e.g., Hydrogen Bonds): Typically appear as blue-colored discs or surfaces.

Weak, Attractive Interactions (e.g., van der Waals): Appear as green-colored surfaces.

Repulsive Interactions (e.g., Steric Clashes): Appear as red-colored surfaces. chemtools.org

For this compound, NCI analysis could reveal intramolecular hydrogen bonds between the amine hydrogens and the nearby ethoxy oxygen or fluorine atoms, as well as intermolecular interactions that would govern its behavior in a condensed phase or a biological environment. nih.govnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. ijcap.inomicsonline.org This technique is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netnih.gov

The process involves:

Preparation: Obtaining or creating 3D structures of both the ligand (this compound) and the target protein.

Sampling: A search algorithm (e.g., Monte Carlo or genetic algorithm) generates a wide range of possible binding poses of the ligand within the active site of the target. nih.govjmpas.com

Scoring: A scoring function estimates the binding affinity for each pose, predicting the most stable and likely binding mode. The result is often expressed as a binding energy (e.g., in kcal/mol). omicsonline.org

For this compound, docking simulations could be used to hypothesize its interaction with various biological targets. The simulation would identify key interactions, such as hydrogen bonds between the amine group and protein residues or hydrophobic interactions involving the aromatic ring and halogenated tail, providing a rationale for any observed biological activity. ijcap.injmpas.com

Prediction of Collision Cross Section (CCS) Values

The collision cross section (CCS) is a critical physicochemical parameter that reflects the size and shape of an ion in the gas phase. It is increasingly used as an additional identifier in analytical chemistry, particularly in combination with mass spectrometry, to enhance confidence in compound identification. The prediction of CCS values through computational models has become a valuable tool, especially for novel or uncharacterized substances.

For this compound, predicted CCS values have been calculated using established prediction tools like CCSbase. These predictions provide an estimate of the ion's rotationally averaged cross-sectional area, which is crucial for techniques like ion mobility-mass spectrometry (IM-MS). The use of IM-MS, facilitated by CCS values, has been shown to help reduce the number of false-positive metabolite identifications. researchgate.net

The prediction of these values often employs machine learning algorithms, such as support vector machines (SVM), which are trained on large datasets of experimentally determined CCS values and a wide array of molecular descriptors. researchgate.netnih.gov Models like LipidCCS, for example, have demonstrated that using optimized molecular descriptors can significantly improve prediction precision, achieving median relative errors of around 1%. washington.edu The accuracy of these predictions is highly dependent on the chemical diversity of the training dataset. nih.gov Research has shown that including a broader range of molecules, especially halogenated compounds, in the training data significantly improves the accuracy of CCS predictions for similar structures. nih.gov For protonated molecules, well-developed SVM models can predict CCS values with an error of less than 5% for over 92% of compounds. nih.gov

Below is a table of predicted CCS values for various adducts of this compound, calculated using the CCSbase model.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 226.02411 | 139.9 |

| [M+Na]+ | 248.00605 | 148.9 |

| [M-H]- | 224.00955 | 139.4 |

| [M+NH4]+ | 243.05065 | 158.5 |

| [M+K]+ | 263.97999 | 144.8 |

| [M+H-H2O]+ | 208.01409 | 132.8 |

| [M+HCOO]- | 270.01503 | 155.2 |

| [M+CH3COO]- | 284.03068 | 188.9 |

Data sourced from PubChemLite. nih.gov Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase.

Quantum Chemical Studies on Molecular Orbitals and Reactivity Parameters

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful framework for understanding the electronic structure and reactivity of molecules. mdpi.com These computational techniques allow for the calculation of various molecular properties and reactivity descriptors that offer insights into a compound's stability, reaction mechanisms, and potential interaction sites. mdpi.comresearchgate.net

A fundamental aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be derived:

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the propensity of a species to accept electrons.

These descriptors are instrumental in predicting how a molecule like this compound might behave in a chemical reaction. For instance, DFT descriptors are used to study the kinetics of SN2 reactions and the regioselectivity in Diels-Alder reactions. mdpi.comresearchgate.net Furthermore, advanced approaches combine quantum mechanics with machine learning, using QM-derived descriptors to train neural networks for highly accurate reactivity prediction, including activation energies and regioselectivity. aip.org While specific DFT studies on this compound are not detailed in the available literature, the application of these quantum chemical methods is a standard and essential step in characterizing its reactivity profile.

Thermodynamic Parameter Calculations

Thermodynamic parameters are essential for understanding the stability, energy content, and phase behavior of a chemical compound. Theoretical calculations can provide estimates for several key thermodynamic properties, offering valuable information for process design, safety assessment, and understanding intermolecular interactions.

Key thermodynamic parameters that are often calculated include:

Enthalpy of Formation (ΔHf): The change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. It is a fundamental measure of the compound's stability.

Enthalpy of Combustion (ΔHc): The heat released during the complete combustion of the compound. For an analogue, 4-fluoroaniline (B128567), the heat of combustion is reported as 780.4 kcal/mol. nih.gov

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by a specific amount.

Gibbs Free Energy of Formation (ΔGf): Indicates the spontaneity of the compound's formation under constant pressure and temperature.

Enthalpy of Bond Dissociation: The energy required to break a specific covalent bond within the molecule, providing insight into chemical reactivity and degradation pathways. cbseacademic.nic.in

The presence of fluorine atoms, as in this compound, is known to significantly influence a molecule's physicochemical properties. acs.org Studies on other fluorinated compounds, such as fluorinated ionic liquids, show that fluorination can affect thermal properties like melting and decomposition temperatures, as well as surface properties and molecular volumes. nih.gov Calculating these parameters for this compound would be crucial for predicting its behavior in various applications and environments.

Future Research Directions and Translational Perspectives for 4 2 Chloro 1,1,2 Trifluoroethoxy Aniline

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline and its analogs often relies on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research must prioritize the development of novel and sustainable synthetic routes that are not only more efficient but also environmentally benign.

Recent advancements in synthetic organic chemistry offer promising avenues. Photoinduced methods, for instance, present a sustainable and mild approach for the fluoroalkylation of anilines. acs.orgnih.gov These methods often utilize visible light and organocatalysts, operating under mild conditions and offering a high degree of functional group tolerance. acs.orgnih.gov Exploring such photocatalytic systems for the synthesis of this compound could significantly reduce the environmental footprint of its production.

Furthermore, catalyst-free fluorination techniques are emerging as a viable and safer alternative to traditional methods. researchgate.net Investigating the direct fluorination of aniline (B41778) precursors using milder and more selective fluorinating agents could lead to more economical and sustainable manufacturing processes. researchgate.net The development of one-pot syntheses and flow chemistry approaches would also contribute to a more efficient and scalable production of this compound. A critical evaluation of existing methods for producing fluoroaromatics reveals a need for investment in new manufacturing plants to improve the environmental impact of these processes. societechimiquedefrance.fr

Comprehensive Elucidation of Biological Mechanisms of Action

While the biological activities of many aniline derivatives are known, the specific mechanisms of action for this compound remain largely uninvestigated. The presence of both chloro and trifluoroethoxy groups on the aniline scaffold suggests a unique pharmacological profile that warrants thorough investigation.